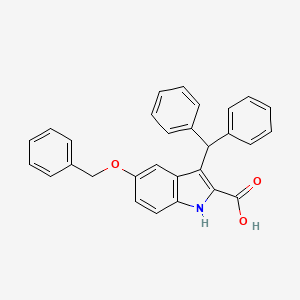
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- is a complex organic compound with the molecular formula C22H17NO3 and a molecular weight of 343.38 g/mol This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Métodos De Preparación
The synthesis of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- involves multiple steps, typically starting from commercially available indole derivatives. The synthetic route may include:
Nitration and Reduction: Initial nitration of indole followed by reduction to form the corresponding amine.
Carboxylation: Introduction of the carboxylic acid group at the 2-position of the indole ring.
Substitution Reactions: Introduction of diphenylmethyl and phenylmethoxy groups through substitution reactions, often involving reagents like benzyl chloride and phenylmethanol under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes, thereby altering cellular functions.
Gene Expression: Modulation of gene expression, leading to changes in protein synthesis and cellular responses.
Comparación Con Compuestos Similares
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- can be compared with other indole derivatives, such as:
1H-Indole-2-carboxylic acid, 3-(phenylmethyl)-5-(methoxy)-: Similar structure but lacks the diphenylmethyl group, leading to different chemical and biological properties.
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(methoxy)-: Similar structure but lacks the phenylmethoxy group, affecting its reactivity and applications.
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenyl)-: Similar structure but lacks the methoxy group, resulting in different chemical behavior.
Propiedades
Número CAS |
53924-12-2 |
|---|---|
Fórmula molecular |
C29H23NO3 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
3-benzhydryl-5-phenylmethoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C29H23NO3/c31-29(32)28-27(26(21-12-6-2-7-13-21)22-14-8-3-9-15-22)24-18-23(16-17-25(24)30-28)33-19-20-10-4-1-5-11-20/h1-18,26,30H,19H2,(H,31,32) |
Clave InChI |
QHNVJRFWGOYONQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


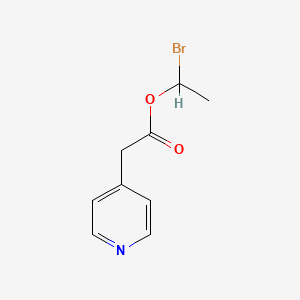
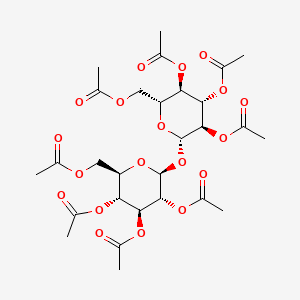
![Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate](/img/structure/B13795552.png)
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
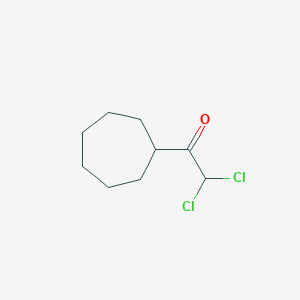
![2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)
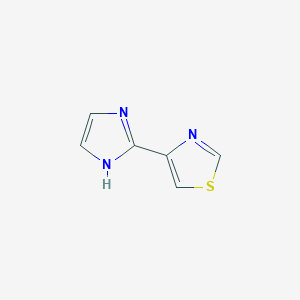
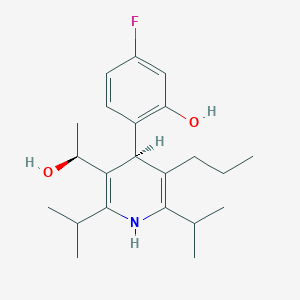
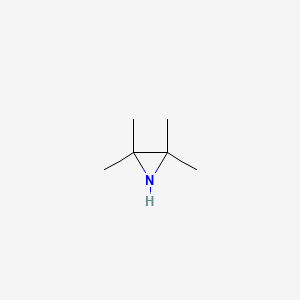
![8-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13795596.png)
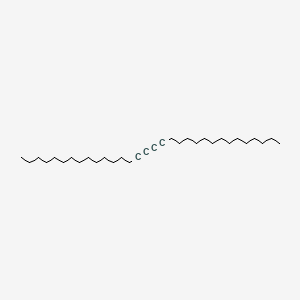

![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)
